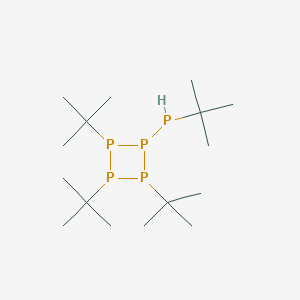
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane is a complex organophosphorus compound characterized by its bulky tert-butyl groups. This compound is known for its unique structural properties and its role as a ligand in various catalytic processes. The presence of multiple tert-butyl groups provides significant steric hindrance, which influences its reactivity and stability in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with tetraphosphetane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and hexane, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane exerts its effects involves its role as a ligand. The bulky tert-butyl groups provide steric hindrance, which influences the coordination environment of the metal center in catalytic reactions. This steric effect can enhance the selectivity and reactivity of the catalyst, leading to more efficient chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the tetraphosphetane ring.
Tri-tert-butylphosphonium tetrafluoroborate: A related compound used in similar catalytic applications.
Tert-butylphosphaacetylene: Another organophosphorus compound with different reactivity due to the presence of a C-P triple bond.
Uniqueness
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane is unique due to its combination of bulky tert-butyl groups and the tetraphosphetane ring. This combination provides distinct steric and electronic properties that make it a valuable ligand in various catalytic processes, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
92713-46-7 |
|---|---|
Molekularformel |
C16H37P5 |
Molekulargewicht |
384.33 g/mol |
IUPAC-Name |
tert-butyl-(2,3,4-tritert-butyltetraphosphetan-1-yl)phosphane |
InChI |
InChI=1S/C16H37P5/c1-13(2,3)17-21-19(15(7,8)9)18(14(4,5)6)20(21)16(10,11)12/h17H,1-12H3 |
InChI-Schlüssel |
AUDJRRBAEBOIFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PP1P(P(P1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



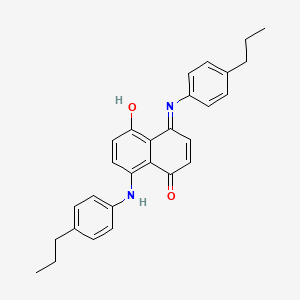
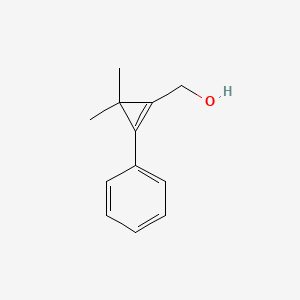
![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
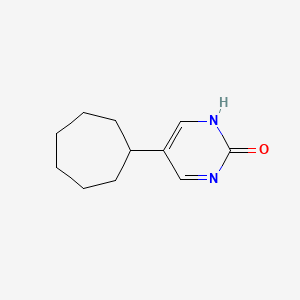



![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
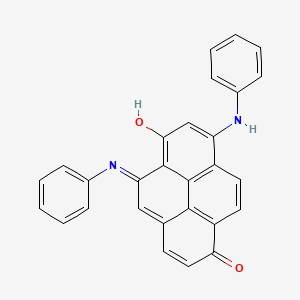
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)

